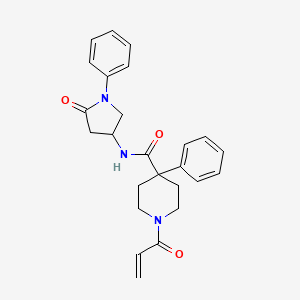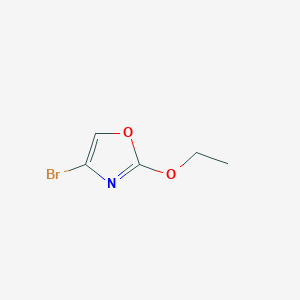![molecular formula C12H21N5O B2733360 (E)-4-(Dimethylamino)-N-[(3-ethyl-5-methyltriazol-4-yl)methyl]but-2-enamide CAS No. 2411331-65-0](/img/structure/B2733360.png)
(E)-4-(Dimethylamino)-N-[(3-ethyl-5-methyltriazol-4-yl)methyl]but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(Dimethylamino)-N-[(3-ethyl-5-methyltriazol-4-yl)methyl]but-2-enamide, also known as DMEMT, is a small molecule inhibitor that has shown potential in scientific research applications.
Wirkmechanismus
(E)-4-(Dimethylamino)-N-[(3-ethyl-5-methyltriazol-4-yl)methyl]but-2-enamide acts as an inhibitor of specific proteins involved in cell proliferation and beta-amyloid aggregation. Specifically, this compound has been found to target the protein kinase CK2, which is involved in the regulation of cell growth and survival. By inhibiting CK2, this compound can prevent the growth of cancer cells and the aggregation of beta-amyloid peptides.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit cell proliferation and beta-amyloid aggregation, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to reduce the levels of inflammatory cytokines in the brain, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (E)-4-(Dimethylamino)-N-[(3-ethyl-5-methyltriazol-4-yl)methyl]but-2-enamide is its specificity for the protein kinase CK2, which allows for targeted inhibition of cell proliferation and beta-amyloid aggregation. Additionally, this compound has shown promise in both in vitro and in vivo studies, indicating its potential for further development. However, one limitation of this compound is its relatively low potency compared to other inhibitors, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on (E)-4-(Dimethylamino)-N-[(3-ethyl-5-methyltriazol-4-yl)methyl]but-2-enamide. One area of interest is the development of more potent inhibitors that can target CK2 more effectively. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for different applications. Finally, research is needed to explore the potential of this compound in combination with other therapies for the treatment of cancer and neurodegenerative diseases.
Conclusion
This compound is a small molecule inhibitor that has shown potential in scientific research applications, particularly in the fields of cancer and neurodegenerative disease research. Its specificity for the protein kinase CK2 makes it a promising candidate for targeted inhibition of cell proliferation and beta-amyloid aggregation. While there are limitations to its effectiveness, further research is needed to explore its potential for development and use in combination with other therapies.
Synthesemethoden
(E)-4-(Dimethylamino)-N-[(3-ethyl-5-methyltriazol-4-yl)methyl]but-2-enamide can be synthesized through a multi-step process that involves the use of various reagents and solvents. One such method involves the reaction of 4-chloro-2-butyn-1-ol with 3-ethyl-5-methyl-4-amino-1,2,4-triazole in the presence of a base, followed by the addition of dimethylformamide and a coupling reagent. The resulting product is then purified through column chromatography to yield this compound.
Wissenschaftliche Forschungsanwendungen
(E)-4-(Dimethylamino)-N-[(3-ethyl-5-methyltriazol-4-yl)methyl]but-2-enamide has been shown to have potential in the field of cancer research. In a study published in the Journal of Medicinal Chemistry, this compound was found to inhibit the growth of cancer cells in vitro and in vivo by targeting a specific protein involved in cell proliferation. Additionally, this compound has shown promise in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of beta-amyloid peptides, which are a hallmark of the disease.
Eigenschaften
IUPAC Name |
(E)-4-(dimethylamino)-N-[(3-ethyl-5-methyltriazol-4-yl)methyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O/c1-5-17-11(10(2)14-15-17)9-13-12(18)7-6-8-16(3)4/h6-7H,5,8-9H2,1-4H3,(H,13,18)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKFZCKWSKHUCT-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(N=N1)C)CNC(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(N=N1)C)CNC(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-chloro-2-methoxyphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2733279.png)
![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2733280.png)
![3-(2-Chlorophenoxy)-4-(3-methoxyphenyl)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2733282.png)

![(2Z)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2733286.png)




![Ethyl 2-(3,4-dimethylphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2733294.png)

![{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B2733298.png)
